4-Nitrophenyl chloroformate
Overview
Description
4-Nitrophenyl chloroformate is a chemical compound that has been studied for various applications, including the formation of self-assembled monolayers (SAMs) on gold surfaces, as a reagent in organic synthesis, and in the study of reaction kinetics. It is known for its reactivity and ability to form densely packed aromatic SAMs, as well as for its role in the synthesis of pharmaceuticals such as lenvatinib .
Synthesis Analysis
The synthesis of 4-nitrophenyl chloroformate-based compounds can involve various starting materials and conditions. For instance, 4-nitrophenyl sulfenyl chloride has been used as a precursor for SAMs formation . Additionally, 4-nitrophenyl cyclopropylcarbamate, a derivative of 4-nitrophenyl chloroformate, has been synthesized for the production of the anticancer drug lenvatinib .
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl chloroformate derivatives can be complex and varies depending on the specific compound. For example, the crystal structure of a molecular adduct of 5-mono[(4-nitrophenyl)azo]-25,26,27,28-tetrahydroxycalix arene with chloroform has been determined, showing a distorted-cone conformation with intramolecular hydrogen bonds .
Chemical Reactions Analysis
4-Nitrophenyl chloroformate is involved in various chemical reactions, including the formation of carbonate moieties when reacted with dextran . The kinetics and mechanisms of its reactions with amines have been studied, revealing insights into the rate-determining steps and the influence of solvent on the reaction . Additionally, the pH-independent hydrolysis of 4-nitrophenyl chloroformate has been investigated in different solvent environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl chloroformate and its derivatives are influenced by their molecular structure and the environment. For instance, the kinetics of hydrolysis reactions can be affected by the charge and structure of surfactants in micellar solutions . The solvent composition also plays a significant role in the hydrolysis of 4-nitrophenyl chloroformate, as seen in water-acetonitrile mixtures . The molecularly imprinted polymers (MIPs) synthesized using 4-chlorophenol as a template have shown selectivity for 4-nitrophenol, demonstrating the potential for selective extraction from water samples .
Scientific Research Applications
Preparation of N-alkylcarbamate Analogues
4-Nitrophenyl chloroformate is used in the synthesis of 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogues. This process involves the treatment of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts and solid anhydrous Na2CO3, yielding products with excellent yields. Notably, 4-nitrophenyl N-methylcarbamate serves as a safer alternative to the highly toxic methyl isocyanate (Peterson, Houguang, & Ke, 2006).
Synthesis of Lenvatinib
A novel method employs 4-nitrophenyl cyclopropylcarbamate, prepared from 4-nitrophenyl chloroformate and cyclopropyl amine, for the synthesis of the anticancer drug lenvatinib. This synthesis process also extends to generating various pharmaceutical salts of lenvatinib (Sadineni et al., 2020).
Vibrational and Molecular Structure Analysis
4-Nitrophenyl chloroformate has been investigated for its spectroscopic analysis and electronic structure. Studies include vibrational wavenumbers, first-order hyperpolarizability, nuclear magnetic resonance, and analysis of molecular stability through Natural Bond Orbital (NBO) analysis. The material's potential as a nonlinear optical material is also highlighted due to its polarizability and hyperpolarizability values (Govindarasu & Kavitha, 2014).
Preparation of Optically Active Hydantoin
4-Nitrophenyl chloroformate is used in the preparation of N-(4-nitrophenoxycarbonyl)amino acid amide under weakly basic conditions, which then proceeds to afford the corresponding hydantoin. This method allows direct conversion of amino acid amide into hydantoin without isolating the N-(4-nitophenoxycarbonyl)amino acid amide (Yamaguchi et al., 2003).
Activation of Polyethylene Glycol (PEG)
4-Nitrophenyl Chloroformate has been utilized in the activation of Polyethylene Glycol (PEG), a material widely used for altering and controlling biodistribution in therapeutic carriers. The activation process involves the interaction of 4-Nitrophenyl Chloroformate with PEG, affecting the mobility and solubility of the reactants, as evidenced by Thin Layer Chromatography and Infrared Spectroscopy (Bashyal, 2022).
Safety And Hazards
Future Directions
4-Nitrophenyl chloroformate is used in the synthesis of poly(oxyethylene) modified dextrans . It can be used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA . Further, it is used in the synthesis of mixed, activated carbonates, thiocarbonates, and activated urethanes .
properties
IUPAC Name |
(4-nitrophenyl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNNXIXOYSCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064772 | |
Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream crystals with an acrid odor; [Alfa Aesar MSDS] | |
Record name | 4-Nitrophenyl chloroformate | |
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Product Name |
4-Nitrophenyl chloroformate | |
CAS RN |
7693-46-1 | |
Record name | 4-Nitrophenyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7693-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.825 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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